molecular formula C22H14Cl2N2O5 B11693340 methyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate

methyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B11693340
M. Wt: 457.3 g/mol
InChI Key: VLLJADUTEVNBEK-BOPFTXTBSA-N
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Description

METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a dioxopyrazolidinylidene moiety, and a furan ring, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves several steps. One common synthetic route includes the following steps:

    Formation of the chlorophenyl group: This can be achieved through the chlorination of a suitable aromatic precursor.

    Synthesis of the dioxopyrazolidinylidene moiety: This involves the reaction of a suitable hydrazine derivative with a diketone.

    Construction of the furan ring: This can be synthesized through the cyclization of a suitable precursor.

    Coupling of the components: The final step involves coupling the chlorophenyl group, dioxopyrazolidinylidene moiety, and furan ring under suitable reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared with other similar compounds, such as:

    Methyl 2-bromo-5-chlorobenzoate: This compound has a similar benzoate structure but with different substituents, leading to different chemical and biological properties.

    Methyl 5-bromo-2-chlorobenzoate: Another similar compound with variations in the position and type of substituents, affecting its reactivity and applications.

The uniqueness of METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H14Cl2N2O5

Molecular Weight

457.3 g/mol

IUPAC Name

methyl 2-chloro-5-[5-[(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C22H14Cl2N2O5/c1-30-22(29)16-10-12(2-8-18(16)24)19-9-7-15(31-19)11-17-20(27)25-26(21(17)28)14-5-3-13(23)4-6-14/h2-11H,1H3,(H,25,27)/b17-11-

InChI Key

VLLJADUTEVNBEK-BOPFTXTBSA-N

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)Cl)Cl

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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